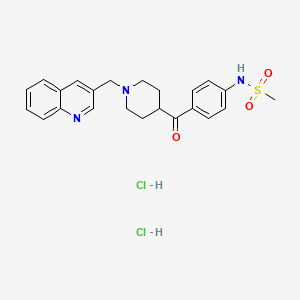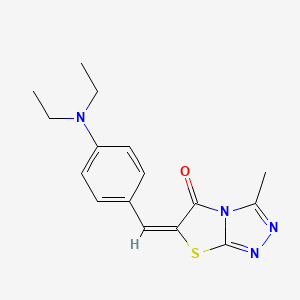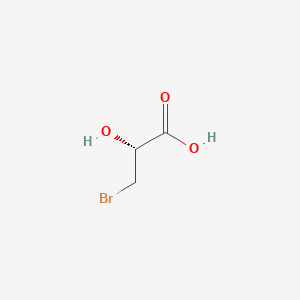
3-Bromolactic acid, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromolactic acid, ®- is a chiral compound with the molecular formula C3H5BrO3 and a molecular weight of 168.974 g/mol It is a derivative of lactic acid where a bromine atom is substituted at the third carbon position
Métodos De Preparación
The synthesis of 3-Bromolactic acid, ®- can be achieved through several methods. One common approach involves the bromination of lactic acid. This process typically requires the use of bromine (Br2) and a suitable solvent under controlled conditions to ensure the selective bromination at the desired position . Another method involves the reaction of acrylic acid with hydrogen bromide (HBr) under specific temperature and pressure conditions . These methods are scalable and can be adapted for industrial production.
Análisis De Reacciones Químicas
3-Bromolactic acid, ®- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromolactic acid, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Bromolactic acid, ®- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
3-Bromolactic acid, ®- can be compared with other similar compounds such as bromoacetic acid, chloroacetic acid, and iodoacetic acid . While all these compounds contain a halogen atom substituted at the alpha position of a carboxylic acid, 3-Bromolactic acid, ®- is unique due to its chiral nature and the presence of a hydroxyl group. This makes it more versatile in terms of the types of reactions it can undergo and the range of applications it can be used for.
Similar Compounds
- Bromoacetic acid
- Chloroacetic acid
- Iodoacetic acid
- Fluoroacetic acid
Propiedades
Número CAS |
29576-79-2 |
|---|---|
Fórmula molecular |
C3H5BrO3 |
Peso molecular |
168.97 g/mol |
Nombre IUPAC |
(2R)-3-bromo-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Clave InChI |
UKORLVILOUWVTJ-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)O)Br |
SMILES canónico |
C(C(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



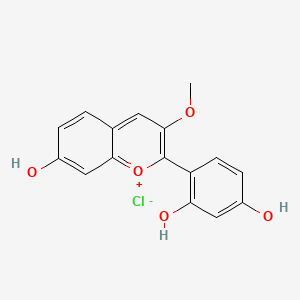
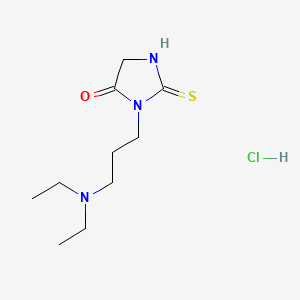
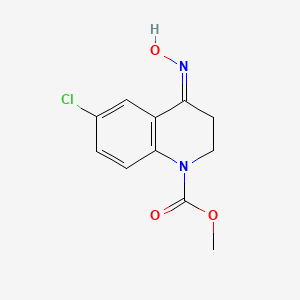

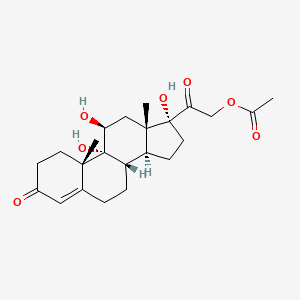

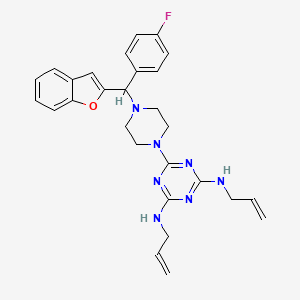
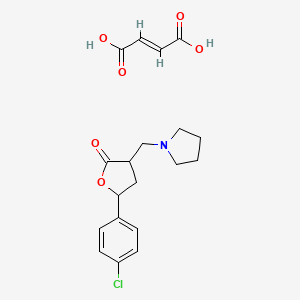
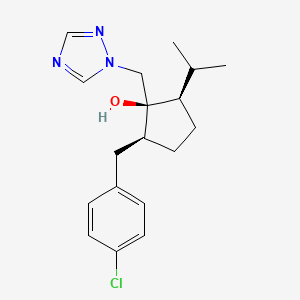
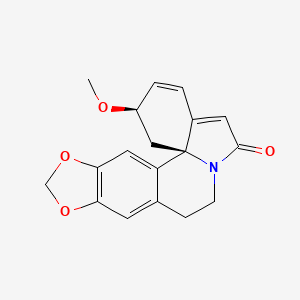
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
